Pazinaclone

Catalog No.
S538686
CAS No.
103255-66-9
M.F
C25H23ClN4O4
M. Wt
478.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pazinaclone

CAS Number

103255-66-9

Product Name

Pazinaclone

IUPAC Name

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2

InChI Key

DPGKFACWOCLTCA-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl

Solubility

Soluble in DMSO

Synonyms

2-(7-chloro-1,8-naphthyridin-2-yl)-3-((1,4-dioxa-8-azaspiro(4.5)dec-8-yl)carbonylmethyl)isoindolin-1-one, DN 2327, DN-2327, pazinaclone

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl

Description

The exact mass of the compound Pazinaclone is 478.1408 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pazinaclone is classified as a nonbenzodiazepine compound and is chemically identified as 2-(2-chlorophenyl)-N-(4-morpholinophenyl)acetamide. Its molecular formula is C25H23ClN4O4, and it is known for its sedative and anxiolytic effects. Pazinaclone acts primarily as a partial agonist at GABAA receptors, specifically targeting the benzodiazepine site, which differentiates it from traditional benzodiazepines that are full agonists .

Pazinaclone acts as a partial agonist at GABAA benzodiazepine receptors, similar to benzodiazepines []. However, it demonstrates greater subtype selectivity compared to most benzodiazepines []. This difference may explain its potential for reduced side effects like amnesia [].

Typical of organic compounds. Notably, it can be synthesized through palladium-catalyzed reactions, such as the Buchwald–Hartwig reaction. This method allows for the formation of complex structures by coupling aryl halides with amines or other nucleophiles under specific conditions . The synthesis typically involves multiple steps to achieve the desired purity and yield.

Pazinaclone exhibits significant biological activity as a sedative and anxiolytic agent. Its mechanism of action involves modulation of the GABAA receptor, leading to increased inhibitory neurotransmission in the brain. This results in effects similar to those of benzodiazepines but with a potentially improved side effect profile due to its partial agonist nature . Research indicates that pazinaclone may have subtype-selective effects on GABAA receptors, allowing for targeted therapeutic applications without the full range of side effects associated with traditional benzodiazepines .

The synthesis of pazinaclone has been explored through various methodologies. A notable approach involves the use of rhodium(III) catalysts in multi-component reactions that streamline the synthesis process without requiring pre-preparation of amide substrates . Additionally, recent studies have reported efficient asymmetric synthesis techniques that enhance the enantiomeric purity of pazinaclone analogs, which is crucial for optimizing biological activity .

Pazinaclone's primary applications lie in its use as an anxiolytic and sedative medication. It has been investigated for treating anxiety disorders and insomnia due to its ability to modulate GABAA receptor activity effectively. The compound's unique profile may offer benefits over traditional benzodiazepines by minimizing adverse effects such as sedation and dependence .

Studies on pazinaclone have revealed its interactions with other pharmacological agents and its potential for drug-drug interactions. As a GABAA receptor modulator, it may interact with other central nervous system depressants, enhancing their effects and increasing the risk of sedation or respiratory depression. Understanding these interactions is critical for ensuring safe therapeutic use .

Pazinaclone shares structural and functional similarities with several other nonbenzodiazepine compounds. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
ZolpidemGABAA receptor agonistRapid onset; primarily used for insomnia
AlpidemGABAA receptor positive allosteric modulatorSelective anxiolytic effects
SaripidemGABAA receptor modulatorPotentially less sedation
PagoclonePartial agonist at GABAA receptorsSimilar structure; different pharmacodynamics

Pazinaclone's uniqueness lies in its partial agonist activity at GABAA receptors, which may provide a more balanced therapeutic effect compared to full agonists like zolpidem or traditional benzodiazepines. This characteristic could lead to fewer side effects and lower risks of dependency .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Exact Mass

478.1407829 g/mol

Monoisotopic Mass

478.1407829 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MHK03047IJ

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

147724-27-4
147724-30-9

Wikipedia

Pazinaclone

Dates

Modify: 2023-08-15
1: Pazinaclone. A 77000, DN 2327. Drugs R D. 1999 Jul;2(1):57-9. PubMed PMID: 10610295.
2: Kondo T, Yoshida K, Tanayama S. Absorption of the anxiolytic pazinaclone in animals as a criterion for species selection for toxicity studies. Arzneimittelforschung. 1996 Sep;46(9):839-43. PubMed PMID: 8876929.
3: Kondo T, Yoshida K, Yamamoto M, Tanayama S. Enantiomeric toxicokinetics of the new isoindoline anxiolytic pazinaclone in rats and dogs. Arzneimittelforschung. 1996 Jan;46(1):11-14. PubMed PMID: 8821511.
4: Kondo T, Yoshida K, Yoshimura Y, Tanayama S. Enantioselective pharmacokinetics in animals of pazinaclone, a new isoindoline anxiolytic, and its active metabolite. Biopharm Drug Dispos. 1995 Dec;16(9):755-73. PubMed PMID: 8580400.
5: Kondo T, Hamasaki K, Yamaguchi M, Aoki I, Yoshida K, Yoshimura Y, Tanayama S. Enantioselective determination of pazinaclone, a new isoindoline anxiolytic, and its active metabolite in rat plasma by high-performance liquid chromatography. J Chromatogr B Biomed Appl. 1995 Apr 21;666(2):291-7. PubMed PMID: 7633605.
6: Evans SM, Foltin RW, Levin FR, Fischman MW. Behavioral and subjective effects of DN-2327 (pazinaclone) and alprazolam in normal volunteers. Behav Pharmacol. 1995 Mar;6(2):176-186. PubMed PMID: 11224325.
7: Hussein Z, Mulford DJ, Bopp BA, Granneman GR. Stereoselective pharmacokinetics of pazinaclone, a new non-benzodiazepine anxiolytic, and its active metabolite in healthy subjects. Br J Clin Pharmacol. 1993 Oct;36(4):357-61. PubMed PMID: 12959315; PubMed Central PMCID: PMC1364690.
8: Hussein Z, Mulford DJ, Bopp BA, Granneman GR. Differences in the stereoselective pharmacokinetics of pazinaclone (DN-2327), a new anxiolytic, and its active metabolite after intravenous and oral single doses to dogs. Drug Metab Dispos. 1993 Sep-Oct;21(5):805-10. PubMed PMID: 7902240.

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